4-(4-Carboxybenzamido)benzoic acid
Overview
Description
4-(4-Carboxybenzamido)benzoic acid is an organic compound with the molecular formula C₁₅H₁₁NO₅ and a molecular weight of 285.25 g/mol . This compound features a benzene ring substituted with both a carboxyl group and an amide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Carboxybenzamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 4-carboxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of high-purity starting materials and optimized reaction conditions can further improve the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Carboxybenzamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
4-(4-Carboxybenzamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(4-Carboxybenzamido)benzoic acid involves its interaction with various molecular targets. The carboxyl and amide groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, further influencing their activity .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with only a carboxyl group attached to the benzene ring.
4-Aminobenzoic acid: Contains an amino group instead of an amide group.
4-Carboxybenzaldehyde: Features an aldehyde group instead of an amide group.
Uniqueness
4-(4-Carboxybenzamido)benzoic acid is unique due to the presence of both carboxyl and amide groups, which allow it to participate in a wider range of chemical reactions and interactions compared to its simpler counterparts. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-[(4-carboxyphenyl)carbamoyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-13(9-1-3-10(4-2-9)14(18)19)16-12-7-5-11(6-8-12)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQIUQXWDUZDBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435036 | |
Record name | 4-(4-Carboxybenzamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56419-89-7 | |
Record name | 4-(4-Carboxybenzamido)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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